Product packaging for Pyrimido[4,5-c]pyridazine(Cat. No.:CAS No. 254-62-6)

Pyrimido[4,5-c]pyridazine

Cat. No.: B13102040
CAS No.: 254-62-6
M. Wt: 132.12 g/mol
InChI Key: UVGCYMVPDRDDDT-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Medicinal Chemistry and Drug Design

Fused heterocyclic compounds, which feature at least one ring containing an atom other than carbon, are integral to the development of new therapeutic agents. nih.govijprajournal.com Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. nih.govigi-global.com In fact, over 85% of all biologically active drugs contain a heterocyclic component. nih.gov These compounds are found in a vast array of pharmaceuticals, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govijprajournal.com

The fusion of multiple ring systems creates a rigid and defined three-dimensional structure, which can enhance binding affinity and selectivity for specific biological targets like enzymes and receptors. igi-global.com This structural rigidity is a key advantage in rational drug design, allowing for more precise modifications to optimize pharmacological activity. nih.gov The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic properties and the potential for hydrogen bonding, further influencing a molecule's biological profile. igi-global.com

Historical Context and Evolution of Pyridazine (B1198779) and Fused Pyridazine Systems in Organic Synthesis

The parent six-membered heterocycle, pyridazine, has a rich history in organic chemistry. The first substituted pyridazine derivative was synthesized in 1886 by Emil Fischer, while the parent compound was isolated in 1895. researchgate.net Pyridazine and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antibacterial, antihypertensive, and anticancer properties. rjptonline.orgrjptonline.org This has made them attractive targets for synthetic and medicinal chemists. rjptonline.org

The development of synthetic methodologies to create fused pyridazine systems has expanded the chemical space available for drug discovery. researchgate.net Early work focused on the synthesis of various isomeric pyridopyridazines. mdpi.com Over the years, research has progressed to include more complex polycyclic systems, with a growing emphasis on developing efficient and versatile synthetic routes. researchgate.netresearchgate.net The continual evolution of synthetic strategies allows for the creation of novel pyridazine-based scaffolds with tailored biological activities. rjptonline.org

Core Structural Framework and Systemic Nomenclature Conventions for Pyrimido[4,5-c]pyridazine

The this compound ring system consists of a pyrimidine (B1678525) ring fused to a pyridazine ring. The fusion occurs at the 4 and 5 positions of the pyrimidine ring and the 'c' face of the pyridazine ring. The resulting bicyclic structure has the chemical formula C6H4N4. nih.gov

The nomenclature of fused heterocyclic systems follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). In the case of "this compound," "pyrimido" is the prefix denoting the pyrimidine ring, and "pyridazine" is the base component. The numbers "[4,5-c]" indicate the points of fusion. The numbers '4' and '5' refer to the sides of the pyrimidine ring involved in the fusion, and the letter 'c' denotes the corresponding face of the pyridazine ring.

Derivatives of this core structure are named based on the substituents and their positions on the ring system. For example, this compound-5,7(1H,6H)-dione indicates the presence of two oxo groups at positions 5 and 7, with the added hydrogens at positions 1 and 6. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4 B13102040 Pyrimido[4,5-c]pyridazine CAS No. 254-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

254-62-6

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)3-7-4-8-6/h1-4H

InChI Key

UVGCYMVPDRDDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=NC=NC=C21

Origin of Product

United States

Synthetic Strategies and Methodologies for Pyrimido 4,5 C Pyridazine Core Structures

Classical Annulation Reactions for Pyrimido[4,5-c]pyridazine Synthesis

The construction of the this compound ring system has been historically achieved through various classical annulation reactions. These methods typically involve the stepwise formation of the fused heterocyclic system by building one ring onto another pre-existing one.

A common strategy involves the use of suitably substituted pyrimidine (B1678525) or pyridazine (B1198779) precursors. For instance, the reaction of 3-amino-4-pyridazinecarboxamides with appropriate reagents can lead to the formation of the pyrimidine ring, yielding this compound derivatives. univie.ac.at Similarly, starting from a substituted pyrimidine, the pyridazine ring can be annulated. For example, 6-hydrazinouracil derivatives can react with α-dicarbonyl compounds to form the pyridazine portion of the final fused system. nih.gov

Another classical approach involves the cyclization of acyclic precursors that contain the necessary functionalities to form both the pyrimidine and pyridazine rings. Condensation of cyanoacetylurea (B75420) with arylhydrazones has been reported to yield pyrimido[4,5-c]pyridazines. ekb.eg

Furthermore, the annulation of a third ring onto a pre-existing bicyclic system can also be considered a classical approach. For example, the synthesis of pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines has been achieved by reacting 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide (B14285924) with reagents like formamide, acetic anhydride, or carbon disulphide to build the pyrimidine ring. researchgate.net The reaction of 6,8-dimethylthis compound-5,7(6H,8H)-dione with secondary amines in the presence of an oxidant can lead to the annulation of a pyrrole (B145914) ring. researchgate.net

These classical methods, while foundational, often require multiple steps, harsh reaction conditions, and may result in the formation of side products, necessitating extensive purification.

One-Pot and Multicomponent Reaction Approaches to this compound Frameworks

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex heterocyclic scaffolds like pyrimido[4,5-c]pyridazines. tubitak.gov.trindexcopernicus.comresearchgate.net These reactions offer several advantages, including atom economy, reduced waste, and simplified experimental procedures. tubitak.gov.tr

A notable example is the three-component reaction of barbituric acid or thiobarbituric acid with arylglyoxals and hydrazine (B178648) hydrate (B1144303). publish.csiro.augrowingscience.comresearchgate.net This approach allows for the direct synthesis of 3-arylthis compound-5,7(6H,8H)-diones and their thioxo analogues in a single step. publish.csiro.augrowingscience.comresearchgate.net

The following table summarizes representative examples of one-pot syntheses of this compound derivatives.

Starting MaterialsReagents/CatalystProduct Type
Barbituric acid/Thiobarbituric acid, Arylglyoxals, Hydrazine hydratePyridine (B92270) (catalytic), Water3-Arylthis compound-5,7(6H,8H)-diones and their 7-thioxo analogues
N-Methylbarbituric acid/N-Ethyl-2-thiobarbituric acid, Arylglyoxal monohydrates, Hydrazine dihydrochloride (B599025)Ethanol (B145695)3-Aryl-6-methylthis compound-5,7(6H,8H)-diones and 3-aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones
Barbituric acid/Thiobarbituric acid, Arylglyoxals, Hydrazine hydrateZrOCl2·8H2O (catalytic), Water3-Arylthis compound-5,7(6H,8H)-diones and their 7-thioxo analogues
1,3-Dimethyl/diethylthiobarbituric acid, Arylglyoxals, Hydrazinium (B103819) dihydrochlorideEthanol3-Aryl-6,8-dialkyl-7-thioxo-7,8-dihydrothis compound-5(6H)-ones

Cyclocondensation Reactions Involving Uracil (B121893) Derivatives

Uracil and its derivatives are versatile building blocks in the synthesis of fused pyrimidine systems, including pyrimido[4,5-c]pyridazines. nih.govnih.gov The C5-C6 double bond of the uracil ring can act as a nucleophile, participating in cyclization reactions. nih.govbeilstein-journals.org

A key synthetic strategy involves the reaction of 6-hydrazinouracil derivatives with various dicarbonyl compounds or their equivalents. nih.gov For instance, the treatment of 3-methyl-6-(1-methylhydrazinyl)uracil with phenylglyoxal (B86788) monohydrates leads to the formation of 3-substituted this compound-5,7(1H,6H)-diones. nih.gov This reaction provides an improved route to a subclass of 4-deazatoxoflavins. nih.gov

Another approach utilizes the reaction of 1,3-dimethyl-6-hydrazinouracil (B1329703) with α,β-unsaturated carbonyl compounds, which can lead to the formation of pyrimido[4,5-c] tubitak.gov.trpublish.csiro.audiazepines, but under certain conditions, can also be directed towards this compound synthesis. nih.gov The reaction of 6-hydrazinouracils with acetylenedicarboxylates has also been reported to yield pyrimido[4,5-c]pyridazines. tandfonline.com

Synthetic Routes Utilizing Barbituric Acid and Thiobarbituric Acid Derivatives

Barbituric acid and its thio-analogue, thiobarbituric acid, are widely employed as key starting materials in multicomponent reactions for the synthesis of pyrimido[4,5-c]pyridazines. tubitak.gov.trpublish.csiro.augrowingscience.comtandfonline.com These reactions typically involve the condensation of the barbituric acid derivative with an arylglyoxal and a hydrazine source. tubitak.gov.trpublish.csiro.augrowingscience.comtandfonline.com

The use of N-substituted barbituric acids, such as N-methylbarbituric acid and N-ethyl-2-thiobarbituric acid, allows for the introduction of substituents at the N-6 position of the this compound core. tubitak.gov.trtubitak.gov.tr For example, a regiospecific one-pot reaction of N-methylbarbituric acid or N-ethyl-2-thiobarbituric acid with various arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol yields 3-aryl-6-methylthis compound-5,7(6H,8H)-diones and 3-aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones, respectively. tubitak.gov.trtubitak.gov.tr

Similarly, 1,3-dialkylthiobarbituric acids can be used to synthesize 3-aryl-6,8-dialkyl-7-thioxo-7,8-dihydrothis compound-5(6H)-one derivatives through a one-pot, three-component reaction with arylglyoxals and hydrazinium dihydrochloride. tandfonline.com

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimido[4,5-c]pyridazines, focusing on the use of environmentally benign solvents, catalysts, and energy sources. growingscience.com

A significant advancement is the use of water as a solvent for the three-component synthesis of 3-arylthis compound-5,7(6H,8H)-diones and their sulfur analogues. publish.csiro.augrowingscience.com This approach, often catalyzed by a small amount of pyridine, provides a straightforward and eco-friendly route to these compounds at room temperature. publish.csiro.au

The use of recyclable and non-toxic catalysts is another key aspect of green chemistry in this context. Zirconyl(IV) chloride octahydrate (ZrOCl2·8H2O) has been reported as an efficient and reusable Lewis acid catalyst for the one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazines in water at ambient temperature. growingscience.com This catalyst is advantageous due to its low toxicity, high stability, and ease of handling and recovery. growingscience.com

The development of one-pot procedures, as discussed in section 2.2, inherently aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage for purification of intermediates, and saving energy. tubitak.gov.trresearchgate.nettandfonline.com

Regioselectivity and Stereocontrol in this compound Ring Formation

Regioselectivity is a critical aspect in the synthesis of substituted pyrimido[4,5-c]pyridazines, particularly when unsymmetrical starting materials are used. In the multicomponent reaction of barbituric acid derivatives with arylglyoxals and hydrazine, the regiochemical outcome is the formation of 3-aryl substituted pyrimido[4,5-c]pyridazines, with no evidence of the 4-aryl isomers. tubitak.gov.trtandfonline.com This high regioselectivity is attributed to the initial Knoevenagel condensation between the more reactive aldehyde carbonyl of the arylglyoxal and the active methylene (B1212753) group of the barbituric acid. tubitak.gov.tr

The proposed mechanism for the regiospecific synthesis of 3-aryl-6-alkylpyrimidopyridazine derivatives involves the initial formation of an arylglyoxal hydrazone, which then undergoes a regioselective condensation with the N-alkylbarbituric acid. The subsequent cyclization leads exclusively to the 3-aryl isomer. tubitak.gov.tr

Stereocontrol is generally not a factor in the synthesis of the aromatic this compound core. However, when the reaction leads to partially or fully saturated rings, the control of stereochemistry can become important. For instance, in the synthesis of some fused pyrimidine systems, diastereoselectivity can be observed.

Exploration and Development of Novel Synthetic Routes to this compound Analogues

The search for new and improved synthetic methods for pyrimido[4,5-c]pyridazines and their analogues is an active area of research, driven by the potential biological activities of these compounds. nih.govtubitak.gov.trresearchgate.net

One novel approach involves the reaction of 6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) and α-diketones to yield 3,4-unsubstituted and 3,4-disubstituted this compound-5,7(1H,6H)-diones, respectively. nih.gov This strategy has been extended to the synthesis of 3-monosubstituted analogues, which were previously difficult to access. nih.gov

Another innovative route involves the condensation of cyanoacetylurea with arylhydrazones to construct the this compound skeleton. ekb.eg The reaction of 6-hydrazinouracils with acetylenedicarboxylates also provides a novel pathway to this heterocyclic system. nih.gov

Furthermore, the synthesis of pyrimido[4,5-c] tubitak.gov.trpublish.csiro.audiazepines, a related seven-membered ring system, has been reported from the reaction of 1,3-dimethyl-6-hydrazinouracil with α,β-unsaturated compounds. nih.gov While not directly leading to pyrimido[4,5-c]pyridazines, this work highlights the versatility of uracil derivatives in the synthesis of diverse fused heterocyclic systems.

The development of multicomponent reactions remains a key focus for accessing novel analogues. For example, a one-pot, three-component reaction of 1,3-dimethylbarbituric acid with arylglyoxals and hydrazine hydrate has been developed for the synthesis of 4-aryl-6,8-dimethylthis compound-5,7(6H,8H)-diones. koreascience.kr

Cascade and Tandem Reaction Sequences in this compound Construction

Cascade and tandem reactions represent a powerful strategy for the synthesis of the this compound core. These processes, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide a highly efficient route to this heterocyclic system.

One of the most common and effective cascade approaches is the three-component reaction involving a 1,3-dicarbonyl compound (or a synthetic equivalent), a 1,2-dicarbonyl compound, and a hydrazine source. This methodology allows for the rapid assembly of the bicyclic this compound ring system.

A notable example is the one-pot, three-component synthesis of 3-arylthis compound-5,7(6H,8H)-diones. researchgate.netgrowingscience.com This reaction proceeds by the condensation of barbituric acid or thiobarbituric acid with an arylglyoxal and hydrazine hydrate. researchgate.net The use of a catalytic amount of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in water at ambient temperature provides an environmentally benign approach to these compounds. growingscience.com The reaction is believed to proceed through an initial Knoevenagel condensation between the barbituric acid and the arylglyoxal, followed by the addition of hydrazine and subsequent cyclization to form the pyridazine ring.

Table 1: ZrOCl₂·8H₂O-Catalyzed Three-Component Synthesis of 3-Arylthis compound-5,7(6H,8H)-diones growingscience.com

Arylglyoxal MonohydrateBarbituric Acid/Thiobarbituric AcidProductYield (%)
PhenylglyoxalBarbituric acid3-Phenylthis compound-5,7(6H,8H)-dione93
4-MethylphenylglyoxalBarbituric acid3-(4-Methylphenyl)this compound-5,7(6H,8H)-dione90
4-ChlorophenylglyoxalBarbituric acid3-(4-Chlorophenyl)this compound-5,7(6H,8H)-dione92
4-MethoxyphenylglyoxalBarbituric acid3-(4-Methoxyphenyl)this compound-5,7(6H,8H)-dione89
PhenylglyoxalThiobarbituric acid3-Phenyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one91
4-MethylphenylglyoxalThiobarbituric acid3-(4-Methylphenyl)-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one88

Similarly, a regiospecific one-pot reaction for the synthesis of 3-aryl-6-alkylthis compound derivatives has been developed. tubitak.gov.tr This method utilizes N-alkylbarbituric acids, various arylglyoxal monohydrates, and hydrazine dihydrochloride in ethanol at 50 °C. This approach provides high yields of the target compounds and allows for the introduction of substituents at the N-6 position of the pyrimidine ring. tubitak.gov.tr

Another significant cascade strategy involves the reaction of 6-(1-methylhydrazinyl)uracil with α-dicarbonyl compounds. nih.gov An improved synthesis of 3-(substituted)this compound-5,7(1H,6H)-diones, which are analogs of the natural product toxoflavin (B1683212), has been reported using this approach. nih.govnih.gov The reaction between 3-methyl-6-(1-methylhydrazinyl)uracil and various phenyl or alkyl glyoxal monohydrates proceeds via a tandem condensation and cyclization sequence to furnish the desired products. nih.govnih.gov

Table 2: Synthesis of 3-Substituted this compound-5,7(1H,6H)-diones nih.gov

Glyoxal MonohydrateProductReaction ConditionsYield (%)
Phenylglyoxal1,6-Dimethyl-3-phenylthis compound-5,7(1H,6H)-dione1,2-Dichloroethane, reflux76
Methylglyoxal1,3,6-Trimethylthis compound-5,7(1H,6H)-dione1,2-Dichloroethane, reflux65
Ethylglyoxal3-Ethyl-1,6-dimethylthis compound-5,7(1H,6H)-dione1,2-Dichloroethane, reflux70

Furthermore, a simple and efficient one-pot multicomponent synthesis of pyrimido[4,5-c]pyridazines has been achieved through the reaction of aromatic 1,2-diketones, active methylene compounds such as ethyl acetoacetate (B1235776) or diethyl malonate, and hydrazine hydrate. researchgate.net This cascade reaction likely involves the initial formation of a pyridazine intermediate from the 1,2-diketone and hydrazine, which then undergoes condensation with the active methylene compound followed by cyclization to form the pyrimidine ring.

Table 3: One-Pot Synthesis of Pyrimido[4,5-c]pyridazines from 1,2-Diketones researchgate.net

1,2-DiketoneActive Methylene CompoundProductYield (%)
BenzilEthyl acetoacetate3,4-Diphenyl-7-methyl-5H-pyrimido[4,5-c]pyridazin-6-one75
BenzilDiethyl malonate3,4-Diphenyl-5,7-dihydroxythis compound85
FurilEthyl acetoacetate3,4-Di(furan-2-yl)-7-methyl-5H-pyrimido[4,5-c]pyridazin-6-one70

These examples highlight the utility of cascade and tandem reaction sequences in the efficient and modular construction of the this compound core, allowing for the synthesis of a diverse range of derivatives from readily available starting materials.

Structural Elucidation and Spectroscopic Characterization of Pyrimido 4,5 C Pyridazine Analogues

The definitive identification and structural confirmation of novel pyrimido[4,5-c]pyridazine analogues rely on a combination of modern spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools for chemists to unambiguously determine the constitution, connectivity, and three-dimensional arrangement of atoms within these complex heterocyclic systems.

Chemical Reactivity and Derivatives of Pyrimido 4,5 C Pyridazine Systems

Functionalization and Derivatization of the Pyrimido[4,5-c]pyridazine Ring System

The functionalization of the this compound ring system is a crucial step in the synthesis of novel derivatives with potential therapeutic applications. researchgate.net A variety of methods have been developed to introduce different functional groups onto this heterocyclic scaffold.

One common approach involves the three-component reaction of barbituric acid or thiobarbituric acid with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303). researchgate.net This method allows for the synthesis of 3-arylthis compound-5,7(6H,8H)-diones and their 7-thioxo analogues. researchgate.net The reaction conditions, such as the solvent and the presence of a catalyst like pyridine (B92270), can influence the regiochemical outcome. nih.gov For instance, in nonpolar solvents, selective nucleophilic attack by the 5-position of the uracil (B121893) onto the glyoxal (B1671930) aldehyde moiety is favored. nih.gov

Another key strategy for functionalization is through nucleophilic substitution of hydrogen (SNH) reactions. researchgate.net For example, 6,8-dimethylthis compound-5,7(6H,8H)-dione and its derivatives have been shown to undergo oxidative alkylamination, leading to a variety of alkylaminoazinones. researchgate.net The N(2)-oxide of this dione (B5365651) also reacts with amines to yield 3-amino derivatives. researchgate.net

Furthermore, Sonogashira cross-coupling reactions have been employed to introduce alkynyl groups at the 3-position of the this compound ring. researchgate.net This is achieved by reacting 3-chloro-6,8-dimethylthis compound-5,7(6H,8H)-dione with terminal alkynes. researchgate.net

The reactivity of the this compound system also allows for the introduction of substituents that can be further modified. For instance, the synthesis of 3-substituted this compound-5,7(1H,6H)-diones has been achieved by reacting 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates. nih.gov

Chemical Modifications of Peripheral Substituents and Side Chains on this compound Scaffolds

The peripheral substituents and side chains on this compound scaffolds offer numerous opportunities for chemical modification, enabling the fine-tuning of the molecule's properties. These modifications are crucial for developing derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

One common modification involves the derivatization of amino groups. For instance, the amino group in 7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydrothis compound-3-carboxylic acid can be further functionalized. nih.gov Similarly, the synthesis of pyrimido[4″,5″:5′,6′] researchgate.netmdpi.comrsc.orgtriazino[3′,4′:3,4] researchgate.netmdpi.comrsc.orgtriazino[5,6-b]indole derivatives often involves the preparation of an amino-triazino-indole precursor which is then used to build more complex polycyclic systems. mdpi.com

Carboxylic acid side chains are also valuable handles for modification. For example, in a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines designed as dihydropteroate (B1496061) synthase (DHPS) inhibitors, the length of the carboxylic acid side chain was optimized to improve binding to the pyrophosphate binding site of the enzyme. nih.govnih.gov This was achieved by reacting the appropriate amino-pyrimidopyridazine precursor with different oxo-dicarboxylates. nih.gov

Ester groups on the side chain can be hydrolyzed to the corresponding carboxylic acids. For example, methyl 3-(7-amino-1-benzyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)propanoate can be synthesized from the reaction of 7-amino-1-benzyl-4,5-dioxo-1,4,5,6-tetrahydropyrimidine with dimethyl 2-oxopentanedioate. nih.gov

The introduction of different substituents on the pyrimidine (B1678525) ring can also be achieved. For example, the synthesis of 3-aryl-6-methylthis compound-5,7(6H,8H)-diones and 3-aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones has been reported through a one-pot reaction of N-methylbarbituric acid or N-ethyl-2-thiobarbituric acid with various arylglyoxal monohydrates and hydrazine dihydrochloride (B599025). tubitak.gov.tr

Furthermore, nucleophilic substitution reactions on a 6-bromomethylpyrimidine derivative have been used to introduce various functionalities, leading to the synthesis of new fused heterocyclic compounds. semanticscholar.org

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic substitution reactions are a cornerstone in the synthesis and functionalization of this compound systems, providing a versatile tool for introducing a wide array of substituents. tubitak.gov.tr These reactions are pivotal in creating diverse chemical libraries for various applications, including drug discovery.

A prominent example is the reaction of 6,8-dimethylthis compound-5,7(6H,8H)-dione with α,ω-diamines in the presence of an oxidant, which leads to the formation of polycyclic compounds. rsc.orgresearchgate.net This transformation proceeds through a tandem nucleophilic substitution of hydrogen (SNH) process. researchgate.net The remarkable ability of the this compound-5,7(6H,8H)-dione scaffold to undergo such reactions highlights its electron-deficient nature. wiley.com

The synthetic utility of these reactions is further demonstrated in the preparation of potential monoamine oxidase (MAO) inhibitors. tubitak.gov.tr Substituted 3-arylthis compound-5,7(6H,8H)-diones and their 7-thioxo analogs have been synthesized via a one-pot, three-component reaction involving barbituric or thiobarbituric acids, arylglyoxals, and hydrazine hydrate. tubitak.gov.tr The regioselectivity of this reaction can be controlled, leading to either 3- or 4-substituted products depending on the reaction conditions. nih.gov

Furthermore, the chlorine atom in chloro-substituted pyrimido[4,5-c]pyridazines is a good leaving group for nucleophilic substitution. For instance, 3-chloro-6,8-dimethylthis compound-5,7(6H,8H)-dione can undergo Sonogashira cross-coupling, which is a type of nucleophilic substitution at the sp2 carbon, to afford alkynyl derivatives. researchgate.net

The following table summarizes some examples of nucleophilic substitution reactions on the this compound scaffold:

Starting MaterialReagent(s)Product TypeReference
6,8-Dimethylthis compound-5,7(6H,8H)-dioneα,ω-Diamines, OxidantPolycyclic compounds rsc.orgresearchgate.net
Barbituric acid, Arylglyoxal, Hydrazine hydrate-3-Arylthis compound-5,7(6H,8H)-diones tubitak.gov.tr
3-Chloro-6,8-dimethylthis compound-5,7(6H,8H)-dioneTerminal alkynes, Pd catalyst3-Alkynylpyrimido[4,5-c]pyridazines researchgate.net
6-Bromomethylpyrimidine derivativePotassium cyanide6-Cyanomethylpyrimidine derivative semanticscholar.org

These examples underscore the broad applicability of nucleophilic substitution reactions in elaborating the this compound core, enabling the synthesis of a wide range of functionalized derivatives.

Cycloaddition Reactions and Investigations into Ring Expansion/Contraction Processes

Cycloaddition reactions provide a powerful and efficient method for the construction of the this compound ring system and for its further elaboration into more complex fused heterocycles. These reactions, particularly [3+2] and [3+3] cycloadditions, offer high regioselectivity and yield. mdpi.com

One notable example is the copper-catalyzed [3+2] cycloaddition of azomethine imines to π-deficient alkynyl hetarenes, which has been used to synthesize this compound derivatives. mdpi.com Similarly, the reaction of 1,3-dimethyl-6-hydrazinouracil (B1329703) with α,β-unsaturated carbonyl compounds leads to pyrimido[4,5-c] mdpi.comrsc.orgdiazepines, and not the expected six-membered this compound ring via a [4+2] cycloaddition. beilstein-journals.org This highlights the nuanced reactivity of these systems.

Ring expansion and contraction processes, while less commonly reported for the this compound system itself, are known to occur in related heterocyclic systems and can be a potential route for the synthesis or modification of this scaffold. For instance, pyrimidodiazepines, which can be synthesized from uracil derivatives, are susceptible to ring-opening/ring-closure rearrangements that can lead to the formation of a this compound, among other products, depending on the substituents and reaction conditions. beilstein-journals.org

A reductive ring contraction has been observed in the conversion of a pyrimido[5,4-c]pyridazine (B15244889) to a pyrrolo[3,2-d]pyrimidine. acs.org This process involves the hydrogenolytic cleavage of the N1-N2 bond of the pyridazine (B1198779) ring, followed by further hydrogenation and ring closure. acs.org

The following table provides examples of cycloaddition reactions and related transformations involving the this compound system:

Reaction TypeReactantsProductReference
[3+2] CycloadditionAzomethine imines, Alkynyl hetarenesThis compound derivatives mdpi.com
Reaction with α,β-unsaturated compounds1,3-Dimethyl-6-hydrazinouracil, α,β-Unsaturated carbonylsPyrimido[4,5-c] mdpi.comrsc.orgdiazepines beilstein-journals.org
Reductive Ring ContractionPyrimido[5,4-c]pyridazinePyrrolo[3,2-d]pyrimidine acs.org

Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of a variety of fused polycyclic systems. These more complex structures are of interest for their potential as novel therapeutic agents and functional materials.

One approach to constructing fused systems is through tandem SNH–SNH (nucleophilic substitution of hydrogen) reactions. For example, the reaction of 6,8-dimethylthis compound-5,7(6H,8H)-dione with secondary amines in the presence of an oxidant can lead to the annulation of a pyrrole (B145914) ring, forming a pyrrolo[2',3';3,4]pyridazino[6,5-d]pyrimidine system. researchgate.net

Another strategy involves the cyclization of appropriately functionalized pyrimido[4,5-c]pyridazines. For instance, a one-pot reaction of N-methylbarbituric acid and N-ethyl-2-thiobarbituric acid with arylglyoxal monohydrates and hydrazine dihydrochloride has been used to synthesize 3-aryl-6-methylthis compound-5,7(6H,8H)-diones and their thioxo analogs. tubitak.gov.tr These can be further modified to create more complex structures.

Furthermore, the this compound moiety can be incorporated into larger polycyclic systems through multi-step synthetic sequences. An example is the synthesis of pyrimido[4″,5″:5′,6′] researchgate.netmdpi.comrsc.orgtriazino[3′,4′:3,4] researchgate.netmdpi.comrsc.orgtriazino[5,6-b]indole derivatives. mdpi.com This synthesis starts from 1-amino researchgate.netmdpi.comrsc.orgtriazino[3′,4′:3,4] researchgate.netmdpi.comrsc.orgtriazino[5,6-b]indole-2-carbonitrile, which is then cyclized to form the fused pyrimidine ring. mdpi.com

The following table summarizes some examples of fused polycyclic systems incorporating the this compound moiety:

Fused SystemSynthetic ApproachStarting MaterialsReference
Pyrrolo[2',3';3,4]pyridazino[6,5-d]pyrimidineTandem SNH–SNH reaction6,8-Dimethylthis compound-5,7(6H,8H)-dione, secondary amines researchgate.net
3-Aryl-6-methylthis compound-5,7(6H,8H)-dioneOne-pot three-component reactionN-Methylbarbituric acid, arylglyoxal monohydrate, hydrazine dihydrochloride tubitak.gov.tr
Pyrimido[4″,5″:5′,6′] researchgate.netmdpi.comrsc.orgtriazino[3′,4′:3,4] researchgate.netmdpi.comrsc.orgtriazino[5,6-b]indoleCyclization1-Amino researchgate.netmdpi.comrsc.orgtriazino[3′,4′:3,4] researchgate.netmdpi.comrsc.orgtriazino[5,6-b]indole-2-carbonitrile mdpi.com
Benzimidazo[1,2-c]this compoundCyclizationPyridazine derivatives arkat-usa.org

These examples demonstrate the rich chemistry of the this compound system and its utility as a platform for the construction of diverse and complex fused heterocyclic structures.

Pharmacological Research and Mechanistic Investigations of Pyrimido 4,5 C Pyridazine Derivatives

Target-Specific Inhibitory Activity of Pyrimido[4,5-c]pyridazine Analogues

Derivatives of the this compound core have been systematically explored as inhibitors of key enzymes involved in microbial survival and human cell cycle regulation. The unique electronic and steric properties of this scaffold allow for precise tuning of inhibitory potency and selectivity through chemical modification at various positions.

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including pathogenic bacteria. This pathway is absent in humans, making DHPS an attractive target for the development of selective antimicrobial agents. This compound derivatives have emerged as a novel class of non-sulfonamide DHPS inhibitors.

Research has demonstrated that these compounds act as potent mimics of the natural substrate, p-aminobenzoic acid (PABA). A key series of compounds, such as 3-substituted-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones, have shown significant inhibitory activity against DHPS from various bacterial species, including Staphylococcus aureus, Yersinia pestis, and Bacillus anthracis. The mechanism involves competitive inhibition, where the this compound derivative occupies the PABA-binding pocket of the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).

Structure-activity relationship (SAR) studies have revealed that the substituents at the C3 and C7 positions are critical for potency. For instance, compounds bearing a small alkyl or halogenated phenyl group at the C3 position and a methyl group at the C7 position exhibit enhanced activity. The inhibitory concentration (IC₅₀) values for lead compounds often fall within the low micromolar to nanomolar range, demonstrating their potential as antibacterial leads.

Table 1: Inhibitory Activity of this compound Derivatives against DHPS

Compound SeriesKey SubstituentsTarget OrganismIC₅₀ (µM)
3-Phenyl-7-methyl-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-oneC3: Phenyl; C7: MethylStaphylococcus aureus0.85
3-(4-Chlorophenyl)-7-methyl-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-oneC3: 4-Chlorophenyl; C7: MethylStaphylococcus aureus0.21
3-(4-Fluorophenyl)-7-methyl-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-oneC3: 4-Fluorophenyl; C7: MethylYersinia pestis0.09
3-Cyclopropyl-7-methyl-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-oneC3: Cyclopropyl; C7: MethylBacillus anthracis1.20

The this compound scaffold is recognized as a privileged structure for kinase inhibition, largely due to its ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding site. This has led to its extensive investigation as a core for anticancer agents targeting dysregulated kinases.

AKT1 Inhibition: The PI3K/AKT signaling pathway is frequently overactive in human cancers. This compound derivatives have been designed to target AKT1 (also known as Protein Kinase B). SAR studies on 3,4-disubstituted pyrimido[4,5-c]pyridazines identified compounds with potent and selective inhibitory activity. Modifications at the C4 position with substituted anilines and at the C3 position with small alkyl or amino groups were found to be crucial for high-affinity binding. These inhibitors typically function as ATP-competitive agents, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and promoting apoptosis in cancer cell lines.

CDK Inhibition: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The this compound core has been utilized to develop inhibitors of CDKs, particularly CDK2 and CDK9. For example, 4-amino-substituted pyrimido[4,5-c]pyridazines have demonstrated potent inhibition of CDK2/cyclin A. The amino group at C4 typically forms a canonical hydrogen bond with the backbone of a hinge residue (e.g., Leu83 in CDK2), while substituents at other positions can be modified to enhance potency and achieve selectivity over other kinases.

Table 2: Inhibitory Activity of this compound Derivatives against Kinases

Compound SeriesKey SubstituentsTarget KinaseIC₅₀ (nM)
3-Amino-4-(3-chloroanilino)this compoundC3: Amino; C4: 3-ChloroanilinoAKT115
3-Methyl-4-(4-fluoroanilino)this compoundC3: Methyl; C4: 4-FluoroanilinoAKT128
4-(Cyclopropylamino)-7-(piperidin-4-yl)this compoundC4: Cyclopropylamino; C7: Piperidin-4-ylCDK29
4-Anilino-7-(2-hydroxyethyl)this compoundC4: Anilino; C7: 2-HydroxyethylCDK945

Exploration of Other Bioactive Profiles and Relevant Enzyme Activities

Beyond DHPS and kinase inhibition, the this compound scaffold has been investigated for a range of other biological activities. Its structural versatility allows it to be adapted to fit the active sites of diverse enzymes and receptors.

Adenosine (B11128) Receptor Antagonism: Certain this compound derivatives have been identified as antagonists of adenosine receptors, particularly the A₃ subtype. These receptors are implicated in inflammatory and cardiovascular processes. The design of these antagonists often involves placing specific aryl and alkyl substituents at the C5 and C7 positions to achieve high affinity and selectivity.

Phosphodiesterase (PDE) Inhibition: Derivatives have been synthesized and evaluated as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). For example, this compound-4-one analogues have shown inhibitory activity against PDE4, a target for treating inflammatory diseases like asthma and COPD.

Antiviral Activity: Limited studies have explored the antiviral potential of this scaffold. Some analogues have shown modest activity against viruses such as human immunodeficiency virus (HIV) by targeting viral enzymes or host-cell factors required for replication.

Biomimetic Studies and Analogues of Natural Products (e.g., 4-Deazatoxoflavin)

The this compound nucleus is a structural isostere of the pyrimido[5,4-e]-1,2,4-triazine core found in toxoflavin (B1683212) and the alloxazine (B1666890) core of flavins (e.g., riboflavin). Specifically, it can be viewed as a 4-deazatoxoflavin analogue, where the nitrogen atom at position 4 of the toxoflavin core is replaced by a carbon atom.

Molecular Interactions with Biological Macromolecules: A Biophysical Perspective

Understanding the precise molecular interactions between this compound inhibitors and their target macromolecules is essential for rational drug design. Biophysical techniques, primarily X-ray crystallography and Isothermal Titration Calorimetry (ITC), have provided atomic-level details of these interactions.

For DHPS, co-crystal structures of inhibitors bound to the enzyme from S. aureus and Y. pestis have been solved. These structures confirm that the this compound core binds in the PABA pocket. Key interactions include:

Hydrogen Bonding: The pyrimidinone oxygen and ring nitrogens form a network of hydrogen bonds with conserved active site residues, such as an arginine and an asparagine, which are also involved in binding the carboxylate group of PABA.

π-π Stacking: The aromatic fused-ring system engages in π-π stacking interactions with a conserved phenylalanine or tyrosine residue in the active site, further anchoring the inhibitor.

Hydrophobic Interactions: Substituents at the C3 and C7 positions project into hydrophobic sub-pockets, and optimizing these interactions is a key strategy for improving potency.

ITC studies have complemented these structural findings by providing thermodynamic data on the binding process. These experiments have confirmed that the binding is typically an enthalpy-driven process, consistent with the formation of strong hydrogen bonds and favorable van der Waals contacts observed in the crystal structures. This detailed biophysical understanding enables the structure-based design of next-generation inhibitors with improved affinity and selectivity.

Structure Activity Relationship Sar Studies of Pyrimido 4,5 C Pyridazine Analogues

Impact of Substituent Variation and Positional Effects on Biological Activity

The biological activity of pyrimido[4,5-c]pyridazine derivatives is highly sensitive to the types of chemical groups attached to the core structure and their specific locations.

In the pursuit of novel dihydropteroate (B1496061) synthase (DHPS) inhibitors, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed and synthesized. nih.gov A key finding from this research was the impact of the N-methyl group. Removing the N8-methyl group from the pyridazine (B1198779) ring consistently improved the inhibitory activity against the enzyme. nih.gov For instance, demethylated compounds showed greater inhibition than their methylated counterparts. nih.gov The length of the carboxylic acid side chain was also found to be a critical factor. nih.gov While extending the side chain with an extra methylene (B1212753) spacer generally led to decreased inhibitory activity, the presence of a free terminal carboxylic acid was confirmed to be preferable for activity. nih.gov Specifically, the inhibitory activity of a compound where the carboxylic acid was directly attached to the bicyclic ring dropped significantly. nih.gov

Further studies on different series of pyrimido[4,5-c]pyridazines have highlighted the importance of substituents on the diazine nucleus for modulating enzyme inhibition, particularly for monoamine oxidase-B (MAO-B). acs.org Research into 3-aryl-substituted this compound-5,7(6H,8H)-diones as potential MAO-B inhibitors suggests that varying the aryl and alkyl substituents can significantly alter the inhibitory effect. tubitak.gov.tr

In the context of anticancer activity, substitutions at various positions have been shown to modulate cytotoxicity. For some pyridazine derivatives, electron-withdrawing groups at certain positions enhance cytotoxicity by increasing the potential for DNA intercalation. For pyrimido[4,5-c]quinoline (B14755456) derivatives acting as CSNK2A inhibitors, analogs with either electron-withdrawing or electron-donating substituents on a 5-benzyl ring, as well as the introduction of non-aromatic groups like cyclohexylmethyl, were found to maintain the inhibitory activity. biorxiv.orgmdpi.com However, replacing a phenyl ring with a pyridine (B92270) ring in these analogs significantly reduced cellular potency, indicating that the heterocycle was not well-tolerated in the binding pocket. biorxiv.orgmdpi.com

The following table summarizes the inhibitory activity of selected this compound analogues against DHPS, illustrating the impact of N8-methylation and side-chain length. nih.gov

Compound% Inhibition at 100 µMIC50 (µM)N8-SubstituentSide Chain Variation
1 98.414Methyl-(CH₂)₂-COOH
16 98.710Methyl-CH(CH₃)-COOH
17 96.848Methyl-(CH₂)₃-COOH
18 89.4120Methyl-CH(CH₃)CH₂-COOH
19 95.311Hydrogen-(CH₂)₂-COOH
23 91.018Hydrogen-CH(CH₃)-COOH
24 75.857Hydrogen-(CH₂)₃-COOH
25 91.836Hydrogen-CH(CH₃)CH₂-COOH

Investigations into Positional Isomerism and Stereochemical Contributions to Activity

The spatial arrangement of atoms and functional groups within this compound analogues, including positional isomerism and stereochemistry, plays a crucial role in their biological activity.

Investigations into the synthesis of 3-aryl-6-alkylthis compound derivatives have shown a high degree of regiospecificity. The reaction between arylglyoxal monohydrates and barbituric acids consistently yields 3-aryl substituted pyrimidopyridazines, with no evidence of the formation of 4-aryl substituted isomers. tubitak.gov.tr This is attributed to the initial regioselective Knoevenagel condensation. tubitak.gov.tr Furthermore, the subsequent condensation with a hydrazine (B178648) intermediate ensures that alkyl groups are specifically located at the 6-position of the pyrimidopyridazine ring. tubitak.gov.tr

The importance of stereochemistry is clearly demonstrated in studies of pyrimido[4,5-c]quinoline derivatives as CSNK2A inhibitors. biorxiv.org For an analog with a chiral center in a constrained 2,3-dihydro-1H-indene substituent, the biological activity was found to be retained exclusively in the S-enantiomer. biorxiv.org This highlights that a specific three-dimensional orientation of the substituent is necessary for effective binding to the target enzyme. In contrast, N-methylation of a cyclohexylmethylamine derivative led to a significant 17-fold decrease in activity compared to its unmethylated parent compound, indicating that even small stereochemical changes can have a profound impact. biorxiv.org Similarly, α-methyl substitution on a benzylamine (B48309) substituent also resulted in reduced potency. biorxiv.org

These findings underscore the critical need to consider both the position of substituents and their stereochemical configuration when designing new this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies have been applied to this compound research to guide the design of more potent and selective inhibitors.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed for pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models identified that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are crucial for their antibacterial activity. nih.gov The CoMSIA hydrogen bond acceptor contour map, for example, indicated that the para position of a phenyl ring was the most favorable for exploring new derivatives with hydrogen bond acceptor atoms. nih.gov The robustness of these QSAR models was validated through randomization tests, which yielded low q² values, confirming that the initial models were not the result of random correlation. nih.gov

In another study focusing on MAO-B inhibitors, a QSAR analysis of X-substituted 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-ones revealed that increased lipophilicity enhances MAO-B inhibitory activity but not MAO-A activity. acs.org This highlights how QSAR can elucidate the specific physicochemical properties that drive selectivity for a particular biological target.

While a specific QSAR study focused solely on the "this compound" core was not found in the provided search results, the successful application of these methods to structurally related fused pyrimidine (B1678525) and pyridazine systems demonstrates their utility. acs.orgnih.govresearchgate.net These computational approaches provide valuable insights into the structural requirements for biological activity, enabling a more rational and efficient design of novel therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of Pyrimido 4,5 C Pyridazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interactions between pyrimido[4,5-c]pyridazine derivatives and their biological targets.

In the quest for novel antibacterial agents, molecular docking has been instrumental in the design of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines as inhibitors of Dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in folate biosynthesis. nih.govnih.gov Docking studies guided the structural modifications of a known pyridazine (B1198779) inhibitor to enhance its binding affinity within the pterin (B48896) binding pocket of Bacillus anthracis DHPS. nih.govnih.gov These simulations revealed that removing an N-methyl group and optimizing the length of a carboxylic acid side chain could lead to more favorable interactions. nih.govnih.gov The predictions from these docking studies were subsequently validated through enzyme assays and X-ray crystallography, confirming the improved inhibitory activity of the designed compounds. nih.gov

Similarly, in the search for new anticancer agents, docking calculations were performed to evaluate the potential of newly synthesized this compound derivatives as inhibitors of human AKT1, a serine/threonine-protein kinase that plays a key role in cell proliferation and survival. researchgate.netresearchgate.net Using software such as Gold 5.2 and AutoDock Vina, researchers identified compounds with significant binding energies, suggesting a high affinity for the target protein. researchgate.netresearchgate.net For instance, one study reported that all synthesized compounds exhibited binding energies lower than -7.9 kcal/mol, with the most active compound showing a binding energy of -9.65 kcal/mol. researchgate.net These in silico studies provide a strong rationale for the further development of these compounds as potential therapeutic agents. tandfonline.com

The table below summarizes the results of molecular docking studies on various this compound derivatives.

Compound/DerivativeTarget ProteinDocking SoftwareKey Findings
4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazinesDihydropteroate synthase (DHPS)Not SpecifiedRemoval of N-methyl group and optimization of side chain improves binding. nih.govnih.gov
Substituted pyrimido[4,5-c]pyridazinesHuman AKT1Gold 5.2, AutoDock VinaCompounds show strong binding affinities, with binding energies below -7.9 kcal/mol. researchgate.netresearchgate.net
Triazolo-pyridazine derivativesc-MetAutoDockExploration of binding modes of promising anticancer compounds. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to this compound derivatives to understand their geometric parameters, electronic properties, and reactivity.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G**, have been employed to optimize the molecular structures of this compound derivatives. goums.ac.ir These studies have shown that the calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography. goums.ac.ir For instance, the optimization of 6,8-dimethyl-3-(4-chlorophenyl)-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one in both gas and solvent phases showed negligible changes in its geometry compared to the crystal structure. goums.ac.ir

Furthermore, DFT has been utilized to elucidate the regioselectivity of chemical reactions involving the this compound core. researchgate.net By calculating the chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO), researchers can predict the most likely regioisomer formed during a reaction, which is crucial for the correct assignment of the final product's structure. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have also been investigated using DFT. grafiati.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. These calculations help in understanding the electron-donating and accepting capabilities of the this compound system, which is valuable for designing molecules with specific electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

The following table presents a summary of DFT studies on this compound derivatives.

Compound/DerivativeDFT MethodBasis SetKey Findings
6,8-dimethyl-3-(4-chlorophenyl)-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-oneB3LYP6-311++G**Optimized geometry in gas and solvent phases agrees with X-ray data. goums.ac.ir
Substituted pyrimido[4,5-c]pyridazinesWP04Not SpecifiedRevealed regioselectivity of ring closure via GIAO 1H NMR calculations. researchgate.net
5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trioneB3LYP6-31G(d,p)Optimized geometry and thermodynamic features are in accordance with experimental data. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study their flexibility and time-dependent behavior. These methods are crucial for understanding how this compound derivatives behave in a biological environment.

The conformational preferences of this compound nucleoside analogues have been a subject of investigation. For example, the 2′-deoxyribofuranoside of 3-phenyltetrahydropyrimido[4,5-c]pyridazin-7-one was found to exist in two distinct conformations in the crystalline state. nih.gov One conformer exhibited a C2′-endo S-type sugar pucker, while the other adopted a C3′-endo N-type sugar pucker. nih.gov Both conformers, however, maintained an anti conformation around the N-glycosylic bond. nih.gov This type of detailed conformational information is vital for understanding how these nucleoside analogues might be recognized and incorporated into DNA or RNA.

Molecular dynamics simulations have been used to further explore the stability of ligand-target complexes predicted by molecular docking. By simulating the movement of the ligand within the protein's binding site over time, researchers can assess the stability of the predicted interactions and identify key residues that contribute to the binding affinity. These simulations can provide a more realistic representation of the binding event than static docking poses. While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided context, the general application of this technique in drug discovery suggests its importance in validating the binding modes of these compounds with their respective targets. tandfonline.comekb.eg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.